

## Zipalertinib Demonstrates Efficacy in Amivantamab-Resistant NSCLC Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Zipalertinib |           |
| Cat. No.:            | B611166      | Get Quote |

A comparison of **Zipalertinib** with other therapeutic alternatives for non-small cell lung cancer (NSCLC) patients with EGFR exon 20 insertion mutations who have developed resistance to amivantamab, supported by experimental data.

For researchers and drug development professionals navigating the challenges of acquired resistance in EGFR exon 20 insertion-mutant (EGFRex20ins) non-small cell lung cancer (NSCLC), **Zipalertinib** (CLN-081/TAS6417) has emerged as a promising therapeutic agent. Clinical trial data indicates that **Zipalertinib** demonstrates significant antitumor activity in patients whose disease has progressed following treatment with amivantamab, a bispecific antibody targeting EGFR and MET.[1][2][3][4] This guide provides a comparative overview of **Zipalertinib**'s performance against other treatment options in this resistant setting, supported by key experimental data and methodologies.

# Comparative Efficacy in Amivantamab-Resistant NSCLC

**Zipalertinib**, an oral, irreversible EGFR tyrosine kinase inhibitor (TKI), has shown notable efficacy in patients with EGFRex20ins NSCLC who were previously treated with amivantamab. [4] The pivotal phase 2b REZILIENT1 trial provides the most direct evidence of **Zipalertinib**'s activity in this patient population.

Below is a summary of clinical trial data for **Zipalertinib** and other emerging therapies in patients with EGFRex20ins NSCLC, including cohorts with prior amivantamab treatment.



| Treatment                                          | Trial Name                                                   | Patient<br>Population                                       | Objective<br>Response<br>Rate (ORR)             | Median Duration of Response (mDOR)                | Median Progressio n-Free Survival (mPFS) |
|----------------------------------------------------|--------------------------------------------------------------|-------------------------------------------------------------|-------------------------------------------------|---------------------------------------------------|------------------------------------------|
| Zipalertinib                                       | REZILIENT1<br>(Phase 2b,<br>Module C)                        | EGFRex20in<br>s NSCLC,<br>post-<br>amivantamab<br>(n=30)    | 40%                                             | Not<br>Estimable                                  | 9.7 months                               |
| Prior<br>amivantamab<br>only (n=18)                | 50%                                                          | Not<br>Estimable                                            | -                                               |                                                   |                                          |
| Prior amivantamab + other exon 20 therapy (n=12)   | 25%                                                          | Not<br>Estimable                                            | -                                               |                                                   |                                          |
| Sunvozertinib                                      | WU-KONG1B<br>(Phase 2)                                       | Platinum-<br>pretreated<br>EGFRex20in<br>s NSCLC            | 45.9%<br>(200mg<br>dose), 47.2%<br>(300mg dose) | 11.1 months<br>(200mg),<br>13.8 months<br>(300mg) | -                                        |
| Subgroup<br>with prior<br>amivantamab<br>treatment | Higher ORR observed (specific % not detailed in all sources) | -                                                           | -                                               |                                                   |                                          |
| Mobocertinib                                       | Study 101                                                    | Platinum-<br>pretreated<br>EGFRex20in<br>s NSCLC<br>(n=114) | 28%                                             | 17.5 months                                       | 7.3 months                               |
| Post-<br>amivantamab                               | A case report suggests                                       | -                                                           | -                                               |                                                   |                                          |



specific data

limited

potential

efficacy in

combination

with

bevacizumab

after

amivantamab

failure.[5]

## **Experimental Protocols**

The following section details the methodology for the key clinical trial investigating **Zipalertinib** in the amivantamab-resistant setting.

#### **REZILIENT1 Trial (Phase 2b, Module C)**

- Study Design: This was an open-label, multicenter, phase 1/2 trial with a phase 2b expansion cohort (Module C) specifically for patients with locally advanced or metastatic NSCLC with documented EGFR exon 20 insertion mutations who had progressed on or after treatment with amivantamab.[3][4]
- Patient Population: Eligible patients had an ECOG performance status of 0 or 1. Patients
  with stable or asymptomatic brain metastases were permitted to enroll.[4] The median
  number of prior systemic anti-cancer treatments was 3.[3]
- Treatment Regimen: Patients received Zipalertinib orally at a dose of 100 mg twice daily.[1]
   [4]
- Primary Endpoints: The co-primary endpoints were the objective response rate (ORR) and duration of response (DOR), assessed by a blinded independent central review (BICR) according to RECIST v1.1 criteria.[2][4]
- Secondary Endpoints: Secondary endpoints included progression-free survival (PFS), disease control rate (DCR), and safety.[4]

## **Signaling Pathways and Mechanisms of Action**



Understanding the underlying signaling pathways and how different agents exert their effects is crucial for developing effective treatment strategies.

#### **EGFR Exon 20 Insertion Signaling Pathway**

EGFR exon 20 insertion mutations lead to constitutive activation of the EGFR tyrosine kinase, which in turn activates downstream signaling pathways like MAPK/ERK and PI3K-AKT, promoting cell proliferation, survival, and migration.[6][7]



Click to download full resolution via product page

Caption: EGFR Exon 20 Insertion Signaling Cascade.

#### **Amivantamab and Zipalertinib Mechanisms of Action**

Amivantamab is a bispecific antibody that targets the extracellular domains of both EGFR and MET, thereby blocking ligand binding and inducing receptor degradation.[8][9][10] **Zipalertinib**, in contrast, is a small molecule TKI that directly inhibits the intracellular kinase activity of the mutated EGFR.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Zipalertinib in Patients With Epidermal Growth Factor Receptor Exon 20 Insertion-Positive Non-Small Cell Lung Cancer Previously Treated With Platinum-Based Chemotherapy With or Without Amivantamab PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. targetedonc.com [targetedonc.com]
- 4. onclive.com [onclive.com]
- 5. Mobocertinib and Bevacizumab for Amivantamab-Refractory Lung Cancer With EGFR Exon 20 Insertion Mutation: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]



- 6. Structural Basis for the Functional Changes by EGFR Exon 20 Insertion Mutations PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. geneonline.com [geneonline.com]
- 9. researchgate.net [researchgate.net]
- 10. RYBREVANT Mechanism of Action [jnjmedicalconnect.com]
- To cite this document: BenchChem. [Zipalertinib Demonstrates Efficacy in Amivantamab-Resistant NSCLC Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611166#validating-zipalertinib-s-activity-inamivantamab-resistant-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com